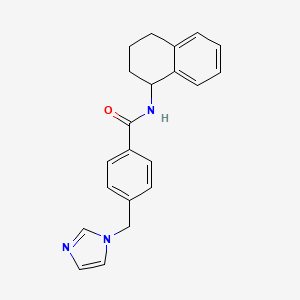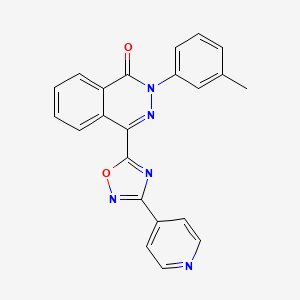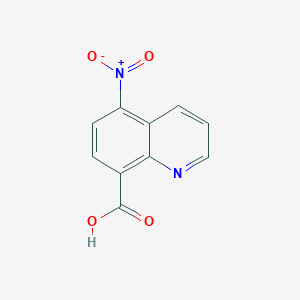
4-(4-Fluorobenzyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Azetidin-2-ones, which include “4-(4-Fluorobenzyl)azetidin-2-one”, can be synthesized through various methods. One method involves the reaction of Schiff’s bases with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride . Another method involves the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with aldehydes in methanol at room temperature .Chemical Reactions Analysis
Azetidin-2-ones, including “this compound”, can undergo various chemical reactions. For instance, they can react with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride to yield 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones . They can also react with thioglycolic acid to yield 3-(7-chloro-6-fluoro-benzothiazol-2-yl)-2-substituted-arylthiazolidin-4-ones .Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
A novel compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235), was designed to inhibit cholesterol absorption effectively. This compound was derived through structure-activity relationship (SAR) analysis of potential metabolites of a previously known inhibitor, showing remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model. The introduction of strategically placed hydroxyl groups and fluorine atoms, including the 4-fluorobenzyl moiety, significantly enhanced the activity of these inhibitors (Rosenblum et al., 1998).
Anticancer Activity
Compounds derived from 4-fluorobenzyl-based structures have been synthesized and evaluated for their anticancer properties. One study described the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including 4-fluorobenzyl derivatives, which exhibited significant cytotoxicity against human cancer cell lines. Notably, these compounds demonstrated potent anticancer activity, with some showing higher efficacy than the standard drug Cisplatin, suggesting their potential as novel anticancer agents (Hosamani et al., 2015).
Tubulin-Targeting Agents
Another study focused on synthesizing and characterizing 3-fluoro and 3,3-difluoro substituted β-lactams as analogs of combretastatin A-4, a potent tubulin-disrupting agent. These compounds, designed to target the colchicine-binding site of tubulin, demonstrated significant antiproliferative activity against breast cancer cell lines, highlighting their potential as novel cancer therapeutics targeting microtubule dynamics (Malebari et al., 2022).
Antibacterial Activity
Azetidin-2-ones, including those with 4-fluorobenzyl modifications, have been explored for their antibacterial properties. One approach involved synthesizing 4-alkyliden-azetidin-2-ones as new antimicrobial agents against multidrug-resistant pathogens. These compounds showed promising antibacterial activity, suggesting the utility of the azetidin-2-one scaffold in developing new treatments for resistant bacterial infections (Broccolo et al., 2006).
Enzyme Inhibition
2-Azetidinone compounds have been reported to possess various biological activities, including enzyme inhibition. These derivatives have been highlighted as potent inhibitors of several enzymes, showcasing the versatility of the azetidin-2-one core in medicinal chemistry applications (Mehta et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(4-Fluorobenzyl)azetidin-2-one is the tubulin proteins, which are key components of the cell’s cytoskeleton . These proteins play a crucial role in cell division, and their disruption can lead to cell death .
Mode of Action
this compound interacts with its targets by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The interaction of this compound with tubulin affects the mitotic spindle assembly, a critical process in cell division . This disruption can lead to cell cycle arrest at the mitosis phase, preventing the cell from dividing and leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly for cancers characterized by rapid cell division .
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRXWIGJCXBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)
![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)